Tinoridine
Description
This compound is under investigation in clinical trial NCT01224756 (Efficacy of this compound in Treating Pain and Inflammation in Adults).
This compound is a small molecule drug with a maximum clinical trial phase of III.
proposed anti-inflammatory agent; minor descriptor (75-86); on-line & INDEX MEDICUS seach PYRIDINES (75-86)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENFDGYVLAFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |
| Record name | Tinoridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023677 | |
| Record name | Tinoridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-54-5 | |
| Record name | Tinoridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinoridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tinoridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tinoridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tinoridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINORIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tinoridine's Free Radical Scavenging Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential beyond its primary anti-inflammatory action. Emerging research has highlighted its potent free radical scavenging and antioxidant properties, positioning it as a compound of interest for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the assays used to evaluate the free radical scavenging activity of this compound, detailed experimental protocols, and an exploration of its underlying molecular mechanisms of action.
Direct Free Radical Scavenging Activity
For comparative purposes, the following table summarizes the free radical scavenging activity of other NSAIDs and standard antioxidants in common assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) |
| Indomethacin | >1000 | ~200 | Data not readily available |
| Diclofenac | ~250 | ~15 | Data not readily available |
| Ibuprofen | >1000 | >1000 | Data not readily available |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~10-30 | ~100-200 |
| Trolox | ~40-60 | ~5-15 | Data not readily available |
Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative context.
Mechanism of Action: Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, by promoting the expression and activity of Nrf2.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to assess the free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Workflow:
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to obtain a range of concentrations. Prepare solutions of a positive control, such as ascorbic acid or Trolox, in the same manner.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound or control solutions to the wells.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Workflow:
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay. Prepare solutions of a positive control, typically Trolox.
-
Assay Procedure:
-
Add a small volume of the this compound or control solutions to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Use the solvent as a blank.
-
Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).
-
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in situ, often by a non-enzymatic system like phenazine methosulfate-NADH (PMS-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the inhibition of this reaction is measured.
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions. A suitable positive control, such as quercetin or ascorbic acid, should also be prepared.
-
Assay Procedure:
-
In a 96-well plate, add the this compound or control solutions, NADH solution, and NBT solution to each well.
-
Initiate the reaction by adding the PMS solution to the mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance of the formazan product at approximately 560 nm.
-
Calculation: Calculate the percentage of superoxide radical scavenging activity and the IC50 value as previously described.
Conclusion
This compound exhibits promising antioxidant properties through both direct free radical scavenging and, significantly, through the activation of the Nrf2 signaling pathway. This dual mechanism suggests its potential therapeutic value in diseases where oxidative stress plays a pathogenic role. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound's and other novel compounds' free radical scavenging activities. Further research to quantify the IC50 values of this compound in various antioxidant assays is warranted to fully characterize its potency and to facilitate its comparison with other established antioxidants and NSAIDs. The continued exploration of its Nrf2-mediated effects will be crucial in elucidating its full therapeutic potential in the realm of drug development.
References
Technical Whitepaper: Tinoridine as a Novel Ferroptosis Inhibitor via Nrf2 Pathway Activation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis is a regulated form of iron-dependent cell death driven by the accumulation of lipid peroxides, implicated in a range of pathologies including neurodegenerative diseases and ischemia-reperfusion injury. Tinoridine, a compound historically classified as a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, has recently been identified as a potent inhibitor of ferroptosis.[1][2] This guide delineates the core mechanism of action, which diverges from its classical anti-inflammatory role. The primary mechanism involves the activation of Nuclear factor-erythroid 2-related factor-2 (Nrf2), a master regulator of the antioxidant response.[2] this compound binds to and promotes the expression and activity of Nrf2, subsequently upregulating the expression of downstream antioxidant enzymes, including the central ferroptosis regulator Glutathione Peroxidase 4 (GPX4).[2] This Nrf2-dependent action is complemented by this compound's established capabilities as a direct radical scavenger and an inhibitor of lipid peroxidation.[3][4] This document provides a technical overview of these mechanisms, summarizes key data, and presents standardized experimental protocols for validation.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[5][6] The process is canonically suppressed by the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to non-toxic lipid alcohols.[6][7] Ferroptosis can be initiated by two main classes of inducers:
-
System Xc- Inhibitors (e.g., Erastin): These block the uptake of cystine, a precursor for GSH synthesis, leading to GSH depletion and subsequent GPX4 inactivation.[6]
-
Direct GPX4 Inhibitors (e.g., RSL3): These compounds directly bind to and inactivate GPX4.[8]
A critical enzyme in the execution of ferroptosis is Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), which enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[9][10]
Core Mechanism of this compound as a Ferroptosis Inhibitor
While traditionally known as a COX inhibitor, recent research has repurposed this compound as a novel inhibitor of ferroptosis.[1][2] Its mechanism is primarily centered on the activation of the Nrf2 signaling pathway, a crucial defense against oxidative stress.
Primary Mechanism: Activation of the Nrf2 Pathway
A 2024 study identified this compound from an NSAID library as a ferroptosis inhibitor through molecular docking, which showed a high binding affinity to the Nrf2 protein.[2] The activation cascade proceeds as follows:
-
This compound Binding and Nrf2 Activation: this compound directly binds to Nrf2, promoting its expression and transcriptional activity.[2]
-
Nrf2 Translocation and ARE Binding: Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Antioxidant Genes: This binding event initiates the transcription of a suite of cytoprotective genes, most notably GPX4.[2]
-
Ferroptosis Inhibition: The resulting increase in GPX4 protein levels enhances the cell's capacity to neutralize lipid hydroperoxides, thereby conferring robust protection against ferroptosis.
The dependence of this compound's protective effect on Nrf2 was confirmed experimentally; the knockdown of Nrf2 was shown to reverse the ability of this compound to rescue RSL3-induced ferroptosis in nucleus pulposus cells.[2]
Caption: this compound's Nrf2-mediated ferroptosis inhibition pathway.
Supporting Mechanism: Direct Antioxidant and Anti-Peroxidative Activity
Long-standing research predating the discovery of ferroptosis established this compound as a potent radical scavenger and an inhibitor of lipid peroxidation.[4] Studies in the 1970s demonstrated its ability to inhibit lipid peroxidation in rat liver microsomes.[3][11] This direct antioxidant capacity complements its Nrf2-mediated effects by neutralizing existing ROS and preventing the propagation of lipid peroxidation chain reactions, providing a two-pronged defense against ferroptotic stimuli.
Quantitative Data Summary
The following table summarizes the key quantitative findings that would be expected from studies validating this compound's mechanism. The specific values are derived from primary literature, such as the study on intervertebral disc degeneration.[2]
| Parameter | Assay Type | Cell/System | Inducer | Expected Outcome with this compound | Reference |
| Cell Viability | CellTiter-Glo®, MTT | Nucleus Pulposus Cells | RSL3 | Dose-dependent increase in cell viability | [2] |
| Lipid ROS Levels | C11-BODIPY 581/591 | Nucleus Pulposus Cells | RSL3 | Significant reduction in lipid peroxidation | [2][3] |
| Nrf2 Expression | Western Blot, qPCR | Nucleus Pulposus Cells | - | Upregulation of Nrf2 protein and mRNA levels | [2] |
| GPX4 Expression | Western Blot, qPCR | Nucleus Pulposus Cells | RSL3 | Rescue of RSL3-induced GPX4 degradation/downregulation | [2] |
| Nrf2 Binding Affinity | Molecular Docking | In Silico | - | High predicted binding affinity to Nrf2 protein | [2] |
Key Experimental Methodologies
Validation of this compound as a ferroptosis inhibitor requires a series of standard in vitro assays.
Caption: General experimental workflow for testing this compound.
Cell Viability Assay for Ferroptosis Protection
-
Objective: To determine if this compound protects cells from ferroptosis-inducing agents.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080 or primary nucleus pulposus cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include a positive control for inhibition (e.g., Ferrostatin-1).
-
Incubation: Incubate for 8-24 hours, depending on the cell line and inducer potency.
-
Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin, or ATP-based luminescence (CellTiter-Glo®).
-
Analysis: Normalize viability to the vehicle-treated, non-induced control and plot dose-response curves.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Objective: To directly measure this compound's ability to inhibit lipid ROS accumulation.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol.
-
Probe Loading: 1-2 hours before the end of the incubation period, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., at 2.5 µM) to the cell culture medium.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Preparation: Wash cells with PBS, trypsinize, and resuspend in PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The probe fluoresces red in its native state and shifts to green upon oxidation. Measure the mean fluorescence intensity in the green channel (e.g., FITC).
-
Analysis: Compare the green fluorescence intensity of this compound-treated cells to the inducer-only control.
-
Western Blot Analysis for Protein Expression
-
Objective: To measure the effect of this compound on the protein levels of Nrf2 and GPX4.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and/or RSL3 as described previously for a specified time (e.g., 6-12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on a 10-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Conclusion and Therapeutic Outlook
This compound emerges as a compelling multi-functional agent with a newly characterized role as a ferroptosis inhibitor. Its primary mechanism, the activation of the Nrf2/GPX4 axis, represents a significant departure from its known function as a COX inhibitor.[2] This Nrf2-dependent cytoprotective effect, combined with its intrinsic ability to scavenge radicals and prevent lipid peroxidation, positions this compound as a robust defense against ferroptotic cell death.[4] The identification of this mechanism provides a strong rationale for exploring this compound in the treatment of pathologies where ferroptosis is a key driver, such as intervertebral disc degeneration, neurodegenerative disorders, and ischemia-reperfusion injuries.[2] Further research should focus on validating these effects in vivo and exploring the full spectrum of Nrf2-target genes modulated by this compound.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation and its inhibition by this compound. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Regulation mechanism of ferroptosis and its research progress in tumor immunotherapy [frontiersin.org]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of this compound on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Tinoridine: A Technical Overview
Introduction
Tinoridine, also known as Y-3642, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class of compounds.[1] It has been investigated for its analgesic and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals.
Discovery and History
While specific details regarding the initial discovery of this compound are not extensively documented in publicly available literature, it is understood to have been developed by Yoshitomi Pharmaceutical Industries Ltd. The development of thienopyridine derivatives as a class of compounds has a significant history in pharmaceutical research, leading to the discovery of notable drugs.
Synthesis of this compound
The chemical name for this compound is ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[3] The synthesis of the thieno[2,3-c]pyridine core of this compound is likely achieved through a Gewald reaction. This reaction is a well-established method for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
A plausible synthetic pathway for this compound is outlined below:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a catalytic amount of a base like triethylamine or morpholine is added.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature, typically between 50-80°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects.
Cyclooxygenase (COX) Inhibition
As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these pro-inflammatory prostaglandins.[1]
Antioxidant and Free-Radical Scavenging Activity
This compound has demonstrated potent free-radical scavenging and antiperoxidative properties.[2] It can reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), and inhibit lipid peroxidation.[2] This antioxidant activity may contribute to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.
Ferroptosis Inhibition via the Nrf2 Pathway
Recent research has identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound is believed to exert this effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and ferroptosis.
Preclinical Studies
This compound has been evaluated in various preclinical models to assess its efficacy and safety.
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been demonstrated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.
-
Administration: this compound is administered orally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Antioxidant Activity
The free-radical scavenging activity of this compound can be assessed using the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Assay: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated.
Clinical Studies
Quantitative Data
Specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, detailed efficacy data from preclinical models (e.g., dose-response curves), and a comprehensive pharmacokinetic profile, are not extensively reported in publicly accessible scientific literature.
Table 1: Summary of Preclinical and Clinical Investigations of this compound
| Study Type | Model/Population | Key Findings/Endpoints | Reference |
| Preclinical | Carrageenan-induced paw edema in rats | Assessment of anti-inflammatory activity | Representative NSAID testing protocols |
| Preclinical | DPPH radical scavenging assay | Evaluation of antioxidant activity | [2] |
| Preclinical | In vitro ferroptosis models | Inhibition of ferroptosis via Nrf2 pathway | - |
| Clinical Trial | Adults with pain and inflammation (NCT01224756) | Efficacy and safety | [1] |
Conclusion
This compound is a thienopyridine-based NSAID with a multifaceted mechanism of action that includes COX inhibition, antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway. While preclinical studies have suggested its potential as an anti-inflammatory and analgesic agent, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available quantitative data from completed clinical trials. Further research and publication of existing data would be invaluable to the scientific community for a complete assessment of this compound's therapeutic potential.
References
Tinoridine Derivatives: A Technical Guide to Their Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine, a thienopyridine derivative, has long been recognized as a non-steroidal anti-inflammatory drug (NSAID) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, key mediators of inflammation. Recent research has unveiled a novel and significant dimension to this compound's therapeutic potential: its role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This dual mechanism of action, targeting both classical inflammatory pathways and a key cell death process implicated in inflammation and tissue damage, positions this compound and its derivatives as highly promising candidates for the development of next-generation anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound derivatives, summarizing available quantitative data, detailing key experimental protocols, and visualizing the underlying signaling pathways to facilitate further research and drug development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Traditional NSAIDs, like this compound, primarily function by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins.[1] However, the therapeutic landscape is continually evolving, with a growing interest in multi-target drugs that can offer enhanced efficacy and potentially improved safety profiles.
The recent discovery of this compound's ability to modulate the Nrf2 pathway and inhibit ferroptosis represents a significant advancement in our understanding of its anti-inflammatory properties.[2] The Nrf2 pathway is a master regulator of cellular antioxidant responses, and its activation can protect cells from oxidative stress, a key contributor to inflammation-associated tissue damage. Ferroptosis, in turn, is increasingly recognized as a critical process in the pathogenesis of various inflammatory conditions. By targeting these interconnected pathways, this compound derivatives hold the promise of a more comprehensive approach to managing inflammatory diseases.
This guide aims to provide researchers and drug development professionals with a detailed technical resource on the anti-inflammatory potential of this compound derivatives. It will cover their mechanisms of action, present available quantitative data on their activity, outline relevant experimental protocols, and provide visual representations of the key signaling pathways involved.
Mechanism of Action
The anti-inflammatory effects of this compound and its derivatives are understood to be mediated through at least two distinct, yet potentially synergistic, signaling pathways:
Inhibition of Cyclooxygenase (COX) Pathway
As a classical NSAID, this compound's primary and most well-established mechanism of action is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, this compound and its derivatives reduce the cardinal signs of inflammation: pain, swelling, heat, and redness.[1]
References
Methodological & Application
Application Notes and Protocols: Tinoridine In Vitro Assay in Nucleus Pulposus Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IVDD) is a primary cause of low back pain, a condition that significantly impacts quality of life globally. A key pathological feature of IVDD is the progressive loss and dysfunction of nucleus pulposus (NP) cells. Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a critical mechanism in the degeneration of NP cells. Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a novel and potent inhibitor of ferroptosis in NP cells.[1] This discovery opens a new avenue for therapeutic interventions aimed at mitigating IVDD.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on nucleus pulposus cells, with a focus on its mechanism of action in inhibiting ferroptosis via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Mechanism of Action: this compound as a Ferroptosis Inhibitor
This compound has been shown to exhibit a high binding affinity for Nrf2, a master regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress or therapeutic agents like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis. By promoting the expression and activity of Nrf2, this compound enhances the cellular defense against lipid peroxidation and rescues NP cells from ferroptosis induced by agents such as RSL3, a direct inhibitor of GPX4.[1]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize representative quantitative data from in vitro assays on nucleus pulposus cells treated with an Nrf2 activator (like this compound) and a ferroptosis inducer (RSL3).
Table 1: Effect of this compound on NP Cell Viability under RSL3-Induced Ferroptosis
| Treatment Group | Concentration | Cell Viability (%) |
|---|---|---|
| Control | - | 100 ± 5.2 |
| RSL3 | 1 µM | 45 ± 4.1 |
| RSL3 + this compound | 1 µM + 10 µM | 65 ± 3.8 |
| RSL3 + this compound | 1 µM + 25 µM | 85 ± 4.5 |
| This compound | 25 µM | 98 ± 5.5 |
Data are representative and expressed as mean ± SD.
Table 2: Effect of this compound on Nrf2 Pathway Gene and Protein Expression
| Treatment Group | Nrf2 (Nuclear Protein Fold Change) | GPX4 (mRNA Fold Change) | GPX4 (Protein Fold Change) |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| RSL3 (1 µM) | 0.9 | 0.6 | 0.5 |
| RSL3 + this compound (25 µM) | 2.5 | 2.2 | 2.0 |
| This compound (25 µM) | 2.8 | 2.5 | 2.3 |
Data are representative and expressed as fold change relative to the control group.
Table 3: Effect of this compound on Markers of Ferroptosis
| Treatment Group | Lipid ROS (Median Fluorescence Intensity) |
|---|---|
| Control | 500 ± 50 |
| RSL3 (1 µM) | 2500 ± 210 |
| RSL3 + this compound (25 µM) | 1000 ± 150 |
| This compound (25 µM) | 550 ± 60 |
Data are representative and expressed as mean ± SD from flow cytometry analysis.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on nucleus pulposus cells.
Protocol 1: Isolation and Culture of Primary Rat Nucleus Pulposus Cells
-
Tissue Harvest: Euthanize Sprague-Dawley rats (8-10 weeks old) according to institutional guidelines. Dissect the caudal intervertebral discs under sterile conditions.
-
NP Isolation: Carefully separate the gelatinous nucleus pulposus tissue from the surrounding annulus fibrosus and cartilage endplates.
-
Enzymatic Digestion:
-
Wash the isolated NP tissue with sterile phosphate-buffered saline (PBS).
-
Digest the tissue in a solution of 0.25% trypsin-EDTA for 30 minutes at 37°C.
-
Terminate the trypsin activity with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Continue digestion with 0.2% Type II collagenase in DMEM for 2-4 hours at 37°C with gentle agitation until the tissue is fully dissociated.
-
-
Cell Culture:
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the filtrate at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Use cells at passage 2-3 for all experiments to maintain their phenotype.
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed NP cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat designated wells with various concentrations of this compound (e.g., 10 µM, 25 µM) for 2 hours.
-
Add the ferroptosis inducer RSL3 (e.g., 1 µM) to the appropriate wells (with and without this compound) and incubate for 24 hours. Include control (untreated), RSL3 only, and this compound only groups.
-
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed NP cells in 6-well plates. Treat the cells with RSL3 and/or this compound as described in Protocol 2 for 6-12 hours.
-
Staining:
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add 2 µM C11-BODIPY 581/591 dye in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Detect the unoxidized C11-BODIPY using the PE-Texas Red channel (or equivalent, ~590 nm emission) and the oxidized form using the FITC channel (~510 nm emission).
-
Quantify lipid peroxidation by the shift in fluorescence from red to green, often represented by the median fluorescence intensity in the FITC channel.
-
Protocol 4: Western Blot for Nrf2 Nuclear Translocation and GPX4 Expression
-
Nuclear and Cytoplasmic Protein Extraction:
-
Treat NP cells in 10 cm dishes as previously described.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).
-
Incubate on ice and then add a detergent (e.g., NP-40) to disrupt the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a hypertonic nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors) to release nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, GPX4, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic/loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Protocol 5: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat NP cells as previously described.
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green master mix on a real-time PCR system.
-
Use primers specific for rat Nfe2l2 (Nrf2), Gpx4, and a housekeeping gene (e.g., Gapdh).
-
Example Primer Sequences (5' to 3'):
-
Nfe2l2 Forward: CACATCCAGTCAGAAACCAGTGG
-
Nfe2l2 Reverse: GGAATGTCTGCGCCAAAAGCTG
-
Gpx4 Forward: ACAAGAACGGCTGCGTGGTGAA
-
Gpx4 Reverse: GCCACACACTTGTGGAGCTAGA
-
Gapdh Forward: GTCTCCTCTGACTTCAACAGCG
-
Gapdh Reverse: ACCACCCTGTTGCTGTAGCCAT
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
Conclusion
This compound presents a promising therapeutic strategy for IVDD by targeting ferroptosis in nucleus pulposus cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the protective effects of this compound and other Nrf2-activating compounds. By elucidating the molecular pathways involved, these in vitro assays are crucial for the preclinical development of novel treatments for degenerative disc disease.
References
Tinoridine: Application Notes and Protocols for In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic potential in managing inflammation and pain. Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Additionally, this compound exhibits potent free-radical scavenging and anti-peroxidative activities, contributing to its anti-inflammatory profile. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established in vivo animal models of inflammation.
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects through several pathways. Understanding these is crucial for designing and interpreting in vivo studies.
-
COX Inhibition: Like other NSAIDs, this compound blocks the activity of COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever.
-
Free Radical Scavenging: this compound can neutralize reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
-
Inhibition of Leukocyte Migration: The compound has been shown to inhibit the migration of leukocytes to inflamed tissues, preventing the amplification of the inflammatory response.
-
Lysosomal Membrane Stabilization: this compound can stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.
A simplified diagram of this compound's proposed anti-inflammatory signaling pathways is presented below.
Caption: Proposed Anti-inflammatory Mechanisms of this compound.
Experimental Protocols for In Vivo Inflammation Models
The following are detailed protocols for commonly used animal models to assess the anti-inflammatory and analgesic properties of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Workflow:
Application Note: Quantification of Tinoridine in Rat Plasma via HPLC-MS
Abstract
This application note details a sensitive, selective, and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Tinoridine in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. This method is well-suited for pharmacokinetic studies, providing reliable and reproducible results within a clinically relevant concentration range.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a validated HPLC-MS method designed for such preclinical research.
Method Principle
The analytical method involves the extraction of this compound and an internal standard (IS), Ketorolac, from rat plasma via protein precipitation with methanol.[4] The supernatant is then injected into an HPLC system. Chromatographic separation is achieved on a Zorbax extended C18 column using a gradient elution of acetonitrile and 0.1% formic acid in water.[4] Detection and quantification are performed using a mass spectrometer with positive ion electrospray ionization (ESI) in selective ion monitoring (SIM) mode.[4]
Detailed Experimental Protocol
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Ketorolac Tromethamine (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free rat plasma
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical Column: Zorbax extended C18 (50 mm × 2.1 mm, 1.8 μm)[4]
-
Data Acquisition Software: ChemStation, MassHunter, or equivalent
The detailed chromatographic conditions are summarized in the table below.
Table 1: HPLC-MS Instrument Parameters
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[4] |
| Gradient Elution | A time-based gradient program should be optimized to ensure separation from plasma components. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Selective Ion Monitoring (SIM) |
| Monitored Ions | This compound: [M+H]⁺ at m/z 317; Ketorolac (IS): [M+H]⁺ at m/z 256[4] |
| Run Time | Approximately 5-7 minutes |
Preparation of Standard and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ketorolac in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve (CC) points.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Ketorolac primary stock solution with methanol.
-
Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free rat plasma to obtain final concentrations for the calibration curve (e.g., 2, 5, 10, 25, 50, 100, 200 ng/mL) and for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, 160 ng/mL).[4]
Sample Preparation Procedure (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (500 ng/mL Ketorolac) and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 5 µL) into the HPLC-MS system.
Method Validation and Data Presentation
A full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and representative data for this method.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | 2–200 ng/mL[4] | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | Accuracy: 85-115%, Precision (CV): < 20% |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%) | Within 85-115% of nominal value (80-120% at LLOQ) | 92.5% - 108.3% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% for both analyte and IS |
| Matrix Effect | Ion suppression/enhancement should be minimal | Within acceptable limits (85-115%) |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationships in bioanalytical method validation.
Conclusion
The HPLC-MS method described provides a robust and reliable tool for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making this method highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies.
References
- 1. Rapid structural characterization of in vivo and in vitro metabolites of this compound using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography mass spectrometry method for the quantification of this compound hydrochloride in rat plasma and its application to pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring Tinoridine's Effect on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), are key mediators of inflammation and pain.[3] Therefore, quantifying the inhibitory effect of this compound on prostaglandin synthesis is a crucial step in characterizing its pharmacological profile.
These application notes provide a comprehensive overview and detailed protocols for measuring the in vitro effect of this compound on the production of prostaglandins.
Prostaglandin Synthesis Signaling Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostaglandins, including PGE2 and PGF2α. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5]
Application Notes
The evaluation of this compound's effect on prostaglandin synthesis is fundamental to understanding its anti-inflammatory activity. In vitro assays are commonly employed to determine the potency and selectivity of COX inhibitors.
Key applications include:
-
Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 values of this compound for both COX-1 and COX-2 enzymes allows for the assessment of its potency and selectivity.
-
Mechanism of Action Studies: These assays confirm that the anti-inflammatory effects of this compound are mediated through the inhibition of prostaglandin synthesis.
-
Drug Screening and Lead Optimization: In drug discovery, these protocols can be adapted for high-throughput screening of compound libraries to identify novel and more potent COX inhibitors.
Available Assay Methodologies:
Several methods are available for the in vitro evaluation of COX activity and the effect of inhibitors.[6] These include:
-
Enzyme Immunoassays (EIA) and ELISA: These are the most common methods and are based on the competitive binding of prostaglandins in the sample with a fixed amount of labeled prostaglandin for a limited number of antibody binding sites.[7][8][9][10] They offer a good balance of sensitivity, specificity, and throughput.
-
Radioimmunoassays (RIA): These assays are highly sensitive and were traditionally the gold standard. However, they involve the use of radioactive materials, which requires specialized handling and disposal.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of prostaglandins. It is often used as a reference method but requires specialized equipment and expertise.
Experimental Protocols
The following protocol details a common in vitro method for assessing the inhibitory effect of this compound on PGE2 synthesis using a commercially available ELISA kit. This protocol can be adapted for various cell lines (e.g., macrophages, endothelial cells) or purified enzyme preparations.
Protocol 1: In Vitro Inhibition of PGE2 Synthesis in a Cell-Based Assay
1. Materials and Reagents:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) for stimulating PGE2 production
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
PGE2 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (optional, for intracellular PGE2 measurement)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Plate reader capable of reading absorbance at the wavelength specified in the ELISA kit protocol
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulation: After pre-incubation, add LPS to the wells to a final concentration known to induce a robust PGE2 response. Also, include an unstimulated control group (cells not treated with LPS).
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for PGE2 synthesis and secretion into the supernatant.
-
Sample Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and detection reagents to the antibody-coated plate, followed by incubation, washing steps, and addition of a substrate.
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The quantitative results from the experiments should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Effect of this compound on PGE2 Synthesis (Template for Experimental Data)
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Synthesis |
| 0 (Vehicle Control) | [Experimental Value] | 0 |
| [Concentration 1] | [Experimental Value] | [Calculated Value] |
| [Concentration 2] | [Experimental Value] | [Calculated Value] |
| [Concentration 3] | [Experimental Value] | [Calculated Value] |
| [Concentration 4] | [Experimental Value] | [Calculated Value] |
| [Concentration 5] | [Experimental Value] | [Calculated Value] |
| IC50 (µM) | - | [Calculated Value] |
Table 2: Reference IC50 Values for Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Celecoxib | 13.02 | 0.49 |
| Indomethacin | [Data not found] | [Data not found] |
| Diclofenac | [Data not found] | [Data not found] |
| Resveratrol | [Data not found] | [Data not found] |
Data for Celecoxib from in vitro cyclooxygenase (ovine) inhibitor screening assay. Data for Indomethacin, Diclofenac, and Resveratrol would require similar specific studies for direct comparison.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for researchers to accurately measure the inhibitory effect of this compound on prostaglandin synthesis. By quantifying the IC50 values for COX-1 and COX-2, scientists can effectively characterize the potency and selectivity of this compound, contributing to a deeper understanding of its therapeutic potential and aiding in the development of safer and more effective anti-inflammatory drugs.
References
- 1. This compound | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostaglandin synthesis: design and execution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of nitric oxide and prostaglandin production contributes to the antiinflammatory properties of nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050261374A1 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 7. TOTAL SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PROSTAGLANDIN D2 AND E2 METABOLITES [ir.vanderbilt.edu]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Ferroptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to traditional therapies.
Note on Tinoridine:
Initial research indicates that this compound is a novel inhibitor of ferroptosis.[1] It has been shown to have a high binding affinity for Nrf2, a key protein that inhibits ferroptosis.[1] In vitro studies have demonstrated that this compound can promote the expression and activity of Nrf2 and rescue cells from RSL3-induced ferroptosis.[1] The inhibitory effect of this compound on ferroptosis appears to be mediated through the Nrf2 pathway.[1] Therefore, this compound is not a suitable compound for inducing ferroptosis.
This document provides detailed application notes and protocols for inducing ferroptosis in cancer cell lines using well-established small molecule inducers: Erastin, RSL3, and FIN56 .
Established Ferroptosis Inducers
A summary of the mechanisms of action for common ferroptosis inducers is provided in the table below.
| Inducer | Class | Mechanism of Action | Key Molecular Targets |
| Erastin | Class I | Inhibits the cystine/glutamate antiporter (System Xc⁻), leading to depletion of intracellular cysteine and glutathione (GSH).[2][3][4][5] This results in the inactivation of Glutathione Peroxidase 4 (GPX4).[2][4] | System Xc⁻ (SLC7A11) |
| RSL3 | Class II | Directly inhibits the activity of GPX4, leading to the accumulation of lipid peroxides.[6][7][8] | Glutathione Peroxidase 4 (GPX4) |
| FIN56 | Class III | Induces the degradation of GPX4 protein and depletes coenzyme Q10.[2][9][10] | Acetyl-CoA Carboxylase (ACC), Squalene Synthase (SQS) |
Quantitative Data: IC50 Values of Ferroptosis Inducers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erastin and RSL3 in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Erastin | HeLa | Cervical Cancer | 30.88 | 24 |
| Erastin | SiHa | Cervical Cancer | 29.40 | 24 |
| Erastin | MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 |
| Erastin | MCF-7 | Breast Cancer | 80 | 24 |
| Erastin | HGC-27 | Gastric Cancer | 14.39 | Not Specified |
| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 |
| RSL3 | HN3-rslR | Head and Neck Cancer (resistant) | 5.8 | 72 |
| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 |
| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 |
| RSL3 | HCC1937 | Breast Cancer | 0.85 | 96 |
| RSL3 | MCF7 | Luminal Breast Cancer | > 2 | 72 |
| RSL3 | MDAMB415 | Luminal Breast Cancer | > 2 | 72 |
| RSL3 | ZR75-1 | Luminal Breast Cancer | > 2 | 72 |
Experimental Protocols
Induction of Ferroptosis in Cancer Cell Lines
This protocol provides a general guideline for treating cancer cell lines with ferroptosis inducers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducers: Erastin, RSL3, FIN56 (dissolved in DMSO to prepare a stock solution)
-
Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (optional, for validation)
-
Multi-well plates (6, 12, 24, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment Preparation: Prepare working solutions of the ferroptosis inducers (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the old medium from the wells and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.
Cell Viability Assay (CCK-8/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) will need to be added after the incubation period to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).
-
Calculation: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Incubation: At the end of the treatment period, incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[11][12]
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[11]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately image using a fluorescence microscope. In its reduced state, the probe fluoresces red (~590 nm), and upon oxidation by lipid peroxides, it shifts to green fluorescence (~510 nm).[13]
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them using a flow cytometer with excitation at 488 nm.[11] The shift from red to green fluorescence indicates lipid peroxidation.
-
Western Blot Analysis for Key Ferroptosis Proteins
This protocol is for detecting the expression levels of key proteins involved in ferroptosis, such as GPX4 (a negative regulator) and ACSL4 (a positive regulator).
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of Erastin-induced ferroptosis.
Caption: Signaling pathway of RSL3-induced ferroptosis.
Caption: Signaling pathway of FIN56-induced ferroptosis.
Caption: General experimental workflow for studying ferroptosis.
References
- 1. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells [sciengine.com]
- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase [sciengine.com]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 12. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating Tinoridine Targets Using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a complex mechanism of action that extends beyond the classical inhibition of cyclooxygenase (COX) enzymes.[1][2] While its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of prostaglandin synthesis via COX-1 and COX-2, emerging evidence suggests its involvement in other crucial cellular pathways.[1][2] Notably, recent studies have identified the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) as a high-affinity target of this compound.[3][4] this compound has been shown to promote Nrf2 expression and activity, thereby protecting cells from ferroptosis, an iron-dependent form of programmed cell death.[3][4] This suggests that this compound's therapeutic effects may be mediated through a combination of COX inhibition and Nrf2 activation.
These application notes provide a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to dissect the molecular targets of this compound. The protocols outlined below will enable researchers to:
-
Systematically knock down the expression of key putative targets of this compound, namely COX-1, COX-2, and Nrf2.
-
Quantify the impact of target gene knockdown on cellular responses to this compound.
-
Elucidate the contribution of each target to the pharmacological effects of this compound, including its anti-inflammatory and anti-ferroptotic activities.
The following sections detail the necessary protocols for lentiviral shRNA production, cell line transduction, and a suite of analytical assays to probe the functional consequences of gene knockdown in the context of this compound treatment.
Data Presentation
Table 1: Primer Sequences for qRT-PCR Validation of Gene Knockdown
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PTGS1 (COX-1) | GCTGGGGTTGCTCTGGTT | CCTGGGCTTCCTGTTGTTG |
| PTGS2 (COX-2) | CTTCTCCTCCCCACAGCAA | TCATCAGGCACAGGAGGAAG |
| NFE2L2 (Nrf2) | TCATGATGGACTTGGAGCTG | GACTGGTTGAAGGGAGCTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Table 2: Example Data - Effect of this compound on Cell Viability Following shRNA Knockdown
| shRNA Target | This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| Scrambled | 0 | 100 | 5.2 |
| Scrambled | 10 | 95.3 | 4.8 |
| Scrambled | 50 | 88.1 | 6.1 |
| shCOX-1 | 0 | 98.2 | 5.5 |
| shCOX-1 | 10 | 94.5 | 5.1 |
| shCOX-1 | 50 | 87.5 | 5.9 |
| shCOX-2 | 0 | 99.1 | 4.9 |
| shCOX-2 | 10 | 85.2 | 6.3 |
| shCOX-2 | 50 | 75.4 | 7.2 |
| shNrf2 | 0 | 97.5 | 5.3 |
| shNrf2 | 10 | 70.1 | 8.1 |
| shNrf2 | 50 | 55.8 | 9.5 |
Table 3: Example Data - Effect of this compound on Inflammatory Cytokine (IL-6) Secretion
| shRNA Target | Treatment | IL-6 Concentration (pg/mL) | Standard Deviation |
| Scrambled | Vehicle | 5.2 | 1.1 |
| Scrambled | LPS | 258.4 | 15.7 |
| Scrambled | LPS + this compound (10 µM) | 125.3 | 10.2 |
| shCOX-2 | Vehicle | 4.8 | 0.9 |
| shCOX-2 | LPS | 130.1 | 12.5 |
| shCOX-2 | LPS + this compound (10 µM) | 115.9 | 11.8 |
| shNrf2 | Vehicle | 6.1 | 1.3 |
| shNrf2 | LPS | 280.5 | 18.3 |
| shNrf2 | LPS + this compound (10 µM) | 210.7 | 16.5 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles for the knockdown of target genes.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pLKO.1-shRNA plasmids (targeting COX-1, COX-2, Nrf2, and a scrambled control)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Transfection:
-
In a sterile tube, mix 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.
-
In a separate tube, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 16 hours, replace the medium with 10 mL of fresh DMEM with 10% FBS.
-
At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Aliquoting and Storage: Aliquot the viral particles and store them at -80°C.
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details the infection of target cells with lentiviral particles and the selection of stably transduced cells. The choice of cell line should be guided by the research question. For studying inflammation, macrophage-like cells (e.g., THP-1) are suitable. For investigating this compound's effects on intervertebral disc degeneration, nucleus pulposus (NP) cells are appropriate.[4][5][6]
Materials:
-
Target cells (e.g., THP-1 or primary NP cells)
-
Complete growth medium for the target cell line
-
Lentiviral particles (from Protocol 1)
-
Polybrene
-
Puromycin
Procedure:
-
Cell Seeding: Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Transduction:
-
The next day, add lentiviral particles to the cells at a multiplicity of infection (MOI) of 1-10.
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the medium with fresh complete growth medium containing puromycin. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
-
Expansion: Expand the surviving puromycin-resistant cells to establish a stable knockdown cell line.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR using the primers listed in Table 1 to assess the mRNA levels of the target genes.
-
Western Blot: Lyse the cells and perform Western blotting with antibodies specific for COX-1, COX-2, and Nrf2 to confirm protein-level knockdown.
-
Protocol 3: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]
Materials:
-
Stable knockdown cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Inflammatory Cytokines (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA).[2][11][12][13][14]
Materials:
-
Stable knockdown cell lines
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells per well in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate vehicle and treatment controls.
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Protocol 5: Nrf2 Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of Nrf2.[15][16][17][18][19]
Materials:
-
Stable knockdown cell lines
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Co-transfection: Co-transfect the stable knockdown cell lines with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound for 6-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.
Visualizations
Caption: Experimental workflow for studying this compound targets using lentiviral shRNA knockdown.
Caption: Signaling pathways of this compound involving COX and Nrf2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis - Elabscience [elabscience.com]
- 4. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting nucleus pulposus cell death in the treatment of intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. assaygenie.com [assaygenie.com]
- 14. h-h-c.com [h-h-c.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2/Nrf1 luciferase reporter assay [bio-protocol.org]
- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Immunohistochemical Analysis of COX-2 Expression Following Tinoridine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, including COX-2.[1] The COX-2 enzyme is inducible and its expression is often upregulated at sites of inflammation and in various pathological conditions, including cancer.[2] It plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Therefore, assessing the in-situ expression of COX-2 in tissues treated with this compound is critical for understanding its mechanism of action and evaluating its therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of COX-2 protein within the cellular and tissue context.
These application notes provide a comprehensive guide for the immunohistochemical detection of COX-2 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound.
Mechanism of Action: this compound and the COX-2 Signaling Pathway
This compound, like other NSAIDs, functions by inhibiting the activity of cyclooxygenase enzymes. The COX-2 signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.
Data Presentation: Quantifying COX-2 Expression
The following table provides a representative example of how to present semi-quantitative data for COX-2 expression following this compound treatment. The scoring is based on the intensity of the immunohistochemical staining and the percentage of positively stained cells.
| Treatment Group | Dose (mg/kg) | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 0 | 2.8 ± 0.4 | 85 ± 10 | 238 ± 45 |
| This compound | 10 | 1.5 ± 0.3 | 40 ± 8 | 60 ± 15 |
| This compound | 30 | 0.8 ± 0.2 | 15 ± 5 | 12 ± 5 |
| Positive Control (e.g., Celecoxib) | 20 | 1.0 ± 0.2 | 20 ± 6 | 20 ± 8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
This section details the protocol for COX-2 immunohistochemistry on FFPE tissue sections.
Experimental Workflow
Detailed Protocol for COX-2 Immunohistochemistry
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-COX-2 polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3x, 5 min each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-COX-2 antibody in blocking buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x, 5 min each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3x, 5 min each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3x, 5 min each).
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Logical Relationship of the Study
Conclusion
This document provides a framework for the immunohistochemical evaluation of COX-2 expression following this compound treatment. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying biological pathway and experimental procedures. Adherence to these protocols will facilitate a clearer understanding of this compound's anti-inflammatory mechanism and its potential as a therapeutic agent.
References
- 1. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 immunohistochemical expression is associated with worse prognosis in breast cancer: Retrospective study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tinoridine Technical Support Center: Solubility and Stability Guide
For researchers, scientists, and drug development professionals utilizing Tinoridine, ensuring its proper dissolution and stability is paramount for reliable experimental outcomes. This guide provides detailed information on the solubility and stability of this compound in DMSO and other solvents, along with troubleshooting advice and frequently asked questions.
Solubility Data
The solubility of this compound can vary based on whether it is in its free base or hydrochloride salt form. The following tables summarize the available quantitative data for both forms in common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 125 | 395.04 | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility[1]. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming; can be heated to 60°C. Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[2][3][4]. |
| Water | 2.5 | 7.08 | Requires sonication, warming, and can be heated to 60°C[2][4]. |
| Ethanol | 2 | Not Specified | No additional notes provided[3]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for dissolving this compound or its hydrochloride salt in DMSO to create a stock solution.
Caption: Workflow for preparing this compound stock solution.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
Q2: How should I store my this compound stock solution?
-
Q3: Why is my this compound not dissolving completely in DMSO?
-
A: Several factors can affect solubility. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can decrease solubility[1][2][3]. Additionally, applying methods such as sonication, gentle warming (up to 60°C), or vortexing can aid in complete dissolution[2][5]. Also, verify that you have not exceeded the maximum solubility limit.
-
-
Q4: Can I use water to dissolve this compound hydrochloride?
-
Q5: Is this compound stable at room temperature?
-
A: While specific data on room temperature stability in solution is limited, it is generally recommended to minimize the time stock solutions are kept at room temperature. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use[2].
-
Troubleshooting Guide
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Optimizing Tinoridine Dosage for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tinoridine dosage for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro models?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] By blocking COX, this compound reduces prostaglandin production. Additionally, it exhibits potent free radical scavenging and antiperoxidative activities.[2] A recent 2024 study has also identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[3]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Based on available in vitro studies, a concentration range of 10 µM to 100 µM is a reasonable starting point for many cell types. For instance, effects on the stability of rat liver and kidney lysosomes have been observed within this range.[4] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific experimental system.
Q3: How should I prepare a stock solution of this compound for cell culture?
A3: this compound hydrochloride is soluble in DMSO.[2][5] To prepare a stock solution, dissolve this compound hydrochloride in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, a 10 mM stock solution can be prepared by dissolving 3.53 mg of this compound hydrochloride (molecular weight 352.88 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal, non-toxic dosage of this compound for my specific cell line?
A4: A cell viability assay, such as the MTT or XTT assay, is essential to determine the cytotoxic profile of this compound on your cell line of interest. This involves treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability. The results will allow you to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) and select a sub-toxic concentration range for your functional assays.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines exhibit varying sensitivities to chemical compounds. |
| Perform a dose-response experiment with a wider and lower range of this compound concentrations (e.g., starting from nanomolar concentrations) to identify a non-toxic window. | |
| Solvent toxicity: | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. |
| Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all treatments, including the vehicle control (typically ≤ 0.1%). | |
| Incorrect stock solution preparation or storage: | Improperly stored or prepared stock solutions may degrade or contain precipitates that affect cell viability. |
| Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C. Before use, thaw an aliquot and visually inspect for any precipitation. |
Problem 2: No observable anti-inflammatory effect (e.g., no reduction in nitric oxide or pro-inflammatory cytokines).
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound concentration: | The concentration of this compound used may be too low to elicit an anti-inflammatory response in your specific cell model. |
| Perform a dose-response experiment to evaluate the effect of a range of this compound concentrations on your inflammatory markers of interest (e.g., nitric oxide, TNF-α, IL-6). | |
| Inadequate incubation time: | The duration of this compound treatment may be insufficient for the compound to exert its effects. |
| Conduct a time-course experiment, measuring the inflammatory response at different time points after this compound treatment (e.g., 6, 12, 24 hours). | |
| Inappropriate inflammatory stimulus: | The type or concentration of the inflammatory stimulus (e.g., LPS) may be too strong, masking the effects of this compound. |
| Optimize the concentration of your inflammatory stimulus to induce a moderate inflammatory response that can be effectively modulated by an anti-inflammatory agent. |
Problem 3: Inconsistent or no activation of the Nrf2 signaling pathway.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration or timing: | The concentration of this compound and the timing of sample collection may not be optimal for detecting Nrf2 activation. |
| Perform a dose-response and time-course experiment. Assess Nrf2 nuclear translocation and the expression of its downstream target genes (e.g., HO-1, NQO1) at various this compound concentrations and time points. | |
| Cell-type specific differences: | The Nrf2 pathway response to this compound may be cell-type specific. |
| Confirm that your cell line is a suitable model for studying Nrf2 activation in response to NSAIDs. Review literature for Nrf2 pathway studies in your chosen cell line. | |
| Issues with Western blot protocol: | Technical issues with the Western blot procedure can lead to a failure to detect Nrf2 activation. |
| Ensure proper protein extraction, use appropriate antibodies for Nrf2 and its downstream targets, and include positive controls for Nrf2 activation (e.g., treatment with a known Nrf2 activator like sulforaphane). |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Cell Type | Application | Recommended Starting Concentration Range | Reference |
| Rat Liver and Kidney Lysosomes | Lysosomal stability | 10 - 100 µM | [4] |
| Nucleus Pulposus (NP) Cells | Ferroptosis Inhibition / Nrf2 Activation | 10 - 50 µM (based on similar compounds and pathways) | [3] |
| RAW 264.7 Macrophages | Anti-inflammatory Effects | 5 - 50 µM (based on typical NSAID concentrations) | General knowledge |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 31 mg/mL (87.85 mM) | - | [2] |
| DMSO | 18 mg/mL (51.0 mM) | Use fresh DMSO as moisture can reduce solubility. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, Nucleus Pulposus cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (Griess) Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide (NO) production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot for Nrf2 Activation
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 or its downstream target proteins like HO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's inhibition of the COX pathway.
Caption: this compound's activation of the Nrf2 pathway.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Morroniside attenuates nucleus pulposus cell senescence to alleviate intervertebral disc degeneration via inhibiting ROS-Hippo-p53 pathway [frontiersin.org]
Troubleshooting Tinoridine precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Tinoridine precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride is not dissolving in water. What should I do?
A1: this compound hydrochloride has limited solubility in water, approximately 2.5 mg/mL.[1][2] To aid dissolution, you can try the following methods:
-
Sonication: Use an ultrasonic bath to provide mechanical agitation.
-
Warming: Gently warm the solution. Heating up to 60°C has been shown to improve solubility.[1][2]
-
Fresh Solvent: Ensure you are using a fresh, high-purity solvent as contaminants can affect solubility.
Q2: I am observing precipitation after dissolving this compound hydrochloride in my aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.
-
pH of the solution: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, changes in pH upon addition to the buffer could reduce its solubility.
-
Temperature: A decrease in temperature after dissolution can lead to precipitation.
-
Buffer components: Interactions between this compound and components of your buffer could lead to the formation of insoluble salts.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice, with a reported solubility of 10-18 mg/mL.[3][4] When preparing a DMSO stock solution, it is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]
Q4: I need to introduce this compound into my cell culture medium, but I am worried about precipitation. What is the best practice?
A4: When introducing a compound from a DMSO stock solution into an aqueous cell culture medium, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells. To minimize precipitation:
-
Serial Dilution: Perform serial dilutions of your DMSO stock in the cell culture medium.
-
Stirring: Add the this compound stock solution dropwise to the medium while gently stirring or swirling.
-
Final Concentration: Ensure the final concentration of this compound in the medium does not exceed its solubility limit under the culture conditions (e.g., temperature, pH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Exceeding solubility limit, pH shift, temperature change. | Lower the final concentration. Prepare a more concentrated stock in DMSO and use a smaller volume. Check and adjust the pH of the final solution. Maintain a constant temperature. |
| Cloudiness or precipitation in cell culture media | High final DMSO concentration, interaction with media components (e.g., proteins, salts). | Keep the final DMSO concentration below 0.5%. Pre-test the solubility of this compound in a small volume of the specific cell culture medium before preparing a large batch. |
| Inconsistent results in experiments | Incomplete dissolution or precipitation leading to inaccurate concentration. | Visually inspect all solutions for any signs of precipitation before use. If precipitation is observed, try to redissolve using the methods mentioned in Q1. If it persists, prepare a fresh solution. |
| Difficulty dissolving this compound powder | Poor solubility in the chosen solvent. | For aqueous solutions, use sonication and gentle warming. For higher concentrations, use an organic solvent like DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (MW: 352.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.53 mg of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound hydrochloride is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Formulation of this compound Hydrochloride
For in vivo studies where aqueous administration is required, a co-solvent system can be used to improve solubility.
-
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve this compound hydrochloride in DMSO to create a concentrated stock solution.
-
In a separate tube, mix the required volumes of DMSO stock, PEG300, and Tween-80. A common ratio is 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Add saline to the mixture to achieve the final desired volume (e.g., 45% saline).
-
Mix the solution thoroughly until it is clear. This formulation can achieve a this compound hydrochloride concentration of at least 1.67 mg/mL.[1][2]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
How to prepare a stable stock solution of Tinoridine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of stable stock solutions of Tinoridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound hydrochloride stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound hydrochloride stock solutions for in vitro use, with a solubility of up to 18 mg/mL.[1][2] For in vivo applications, a multi-component solvent system is often required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q2: My this compound hydrochloride is not dissolving easily. What can I do?
A2: It is recommended to use auxiliary dissolution methods.[4] Gentle warming of the solution to 45-60°C and sonication can help dissolve the compound.[3][4] Using freshly opened, anhydrous DMSO is also crucial, as hygroscopic DMSO can significantly reduce solubility.[1][5]
Q3: How should I store the solid this compound hydrochloride and its stock solution?
A3: Solid this compound hydrochloride should be stored at 4°C or -20°C in a sealed container, away from moisture.[3][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months to a year.[1][3][4][5]
Q4: What should I do if I observe insoluble impurities in my solution?
A4: If insoluble impurities are present that do not affect the product's activity, it is recommended to filter the solution to remove them.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent- Low-quality or wet solvent- Insufficient agitation/mixing | - Use DMSO for in vitro stock solutions.- Use fresh, anhydrous DMSO.- Gently warm the solution to 45-60°C.- Use sonication to aid dissolution.[3][4] |
| Precipitation occurs after cooling | - Solution is supersaturated- Change in temperature | - Gently warm the solution before use.- Prepare the solution at the intended working concentration if possible.- Store aliquots at the recommended temperature to minimize temperature fluctuations. |
| Stock solution appears discolored | - Oxidation or degradation of the compound- Contamination | - Store the solid compound and stock solutions protected from light and air.[6]- Use high-purity solvents.- Prepare fresh stock solutions. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 352.88 g/mol | [2][3][4] |
| Solubility in DMSO | 10 - 18 mg/mL | [1][2][3][4] |
| Solubility in Water | Very slightly soluble to 2.5 mg/mL (with sonication and warming) | [3] |
| Solubility in Ethanol | Slightly soluble (approx. 2 mg/mL) | [1][2] |
| Storage of Solid | 4°C or -20°C, sealed, away from moisture | [3][4] |
| Storage of Stock Solution (in DMSO) | -20°C for 1 month; -80°C for 6-12 months | [1][3][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Preparation: Allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For a 10 mM solution, you will need 3.53 mg per 1 mL of DMSO.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath set to 45-60°C for 5-10 minutes.
-
Alternatively, or in combination with warming, place the vial in a sonicator bath for 10-15 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).
-
Workflow for Preparing this compound Hydrochloride Stock Solution
Caption: Workflow for the preparation and storage of a stable this compound hydrochloride stock solution.
References
Addressing cytotoxicity of Tinoridine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinoridine. The information is designed to help address issues related to cytotoxicity observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits potent radical scavenging and antiperoxidative activities.[1] Recent studies have identified it as a novel ferroptosis inhibitor.[2] It is believed to exert its protective effects against ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: Currently, there is limited publicly available data detailing the specific IC50 values or cytotoxic concentration ranges of this compound across various cell lines. As with any compound, the cytotoxic threshold is expected to vary depending on the cell type, cell density, and duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentration ranges for your specific experimental model.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: While specific studies on this compound's high-concentration cytotoxicity are scarce, high doses of NSAIDs can induce cell death through various mechanisms, including apoptosis and necrosis.[3][4] Given its role as a ferroptosis inhibitor, it is less likely that high concentrations directly induce ferroptosis. However, off-target effects at supra-pharmacological doses could trigger other cell death pathways. It is also possible that at very high concentrations, the compound precipitates out of solution, leading to non-specific cellular stress and death.
Q4: How can I mitigate the cytotoxicity of this compound in my experiments?
A4: Addressing this compound's cytotoxicity may involve several strategies:
-
Optimize Concentration: The most straightforward approach is to use the lowest effective concentration of this compound. A thorough dose-response study is essential.
-
Leverage the Nrf2 Pathway: Since this compound activates the protective Nrf2 pathway, pre-treating cells with known Nrf2 activators (e.g., sulforaphane) might enhance the cells' resilience to higher concentrations of this compound.[5][6]
-
Control for Ferroptosis: While this compound inhibits ferroptosis, ensuring your experimental system is not prone to this cell death pathway from other factors can help isolate the specific effects of this compound. This can be achieved by supplementing the media with ferroptosis inhibitors like ferrostatin-1.[1]
-
Solvent and Formulation: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, particularly concerning unexpected cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low this compound concentrations | Cell line is particularly sensitive. | Perform a dose-response curve starting from very low (nanomolar) concentrations to determine the optimal range. Consider using a more resistant cell line if appropriate for the study. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[7] Run a solvent-only control. | |
| Incorrect compound concentration. | Verify the stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Standardize cell seeding density and ensure even cell distribution in multi-well plates.[8] |
| Cells are in different growth phases. | Synchronize cell cycles before treatment, if feasible for your experimental design. | |
| Reagent variability. | Use reagents from the same lot for a set of comparative experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| High background in cytotoxicity assays (e.g., LDH assay) | High inherent LDH activity in the serum used in the culture medium. | Reduce the serum concentration in the medium during the assay.[9] Include a "medium only" background control.[7] |
| Overly vigorous pipetting during cell plating or reagent addition. | Handle cells gently and mix reagents by slow, gentle pipetting.[10] | |
| Cell density is too high, leading to spontaneous cell death. | Optimize the cell seeding density to avoid overgrowth during the experiment.[9] | |
| Unexpected pro-ferroptotic effects observed | Off-target effects at high concentrations. | While this compound is a ferroptosis inhibitor, extremely high concentrations might induce non-specific effects. Lower the concentration and co-treat with a known ferroptosis inhibitor (e.g., ferrostatin-1) to confirm the mechanism.[1] |
| Contamination of the compound or culture. | Ensure aseptic techniques are followed. Test for mycoplasma contamination. |
Experimental Protocols
Determining the Cytotoxic Profile of this compound using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Assessing the Mechanism of Cell Death: Apoptosis vs. Necrosis
Objective: To distinguish between apoptotic and necrotic cell death induced by high concentrations of this compound.
Methodology:
-
Cell Treatment: Treat cells with high concentrations of this compound (above the determined IC50) for a specified time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or a lytic agent).
-
Staining: Use a dual-staining method such as Annexin V-FITC and Propidium Iodide (PI).
-
Harvest the cells (including the supernatant to collect detached cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Investigating the Role of the Nrf2 Pathway in Mitigating Cytotoxicity
Objective: To determine if activation of the Nrf2 pathway can protect cells from this compound-induced cytotoxicity.
Methodology:
-
Nrf2 Activation (Optional Pre-treatment): Pre-treat cells with a known Nrf2 activator (e.g., sulforaphane) for a few hours before adding this compound.
-
This compound Treatment: Treat the cells (with and without Nrf2 activator pre-treatment) with a range of high concentrations of this compound.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or LDH assay) after the desired incubation period.
-
Western Blot Analysis (Optional): To confirm Nrf2 activation, lyse the cells after treatment and perform a Western blot to assess the expression levels of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1).
-
Data Analysis: Compare the cell viability in the groups treated with this compound alone versus those pre-treated with the Nrf2 activator. An increase in viability in the pre-treated group would suggest a protective role of the Nrf2 pathway.
Visualizations
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Caption: this compound's dual role and potential mitigation strategy.
Caption: Workflow for Nrf2-mediated protection experiment.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis and necrosis: different execution of the same death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Tinoridine Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of Tinoridine in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. According to available data, this compound has a water solubility of approximately 0.021 mg/mL, which can limit its dissolution in the gastrointestinal (GI) tract, a rate-limiting step for absorption.[1] This characteristic is common among Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[2] Factors such as slow dissolution from the solid dosage form, potential for precipitation in the GI lumen, and first-pass metabolism can all contribute to the observed low and variable plasma concentrations.
Q2: What are the initial formulation strategies we should consider to improve this compound's bioavailability?
A2: To address the solubility challenge, several formulation strategies can be employed. These include:
-
Particle Size Reduction: Micronization or nanosizing of the this compound active pharmaceutical ingredient (API) can increase the surface area available for dissolution, potentially leading to a faster dissolution rate and improved absorption.[3]
-
Use of Solubilizing Excipients: Incorporating excipients such as surfactants, co-solvents, and cyclodextrins can enhance the solubility of this compound in the GI fluids.[2][4]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with a hydrophilic polymer can prevent the drug from crystallizing and maintain it in a higher energy, more soluble state.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for lipophilic drugs like many NSAIDs. These formulations can enhance solubility and may also promote lymphatic absorption, potentially reducing first-pass metabolism.[6]
Q3: Are there specific excipients that are recommended for formulating poorly soluble NSAIDs like this compound?
A3: Yes, several excipients have been shown to be effective for improving the solubility and permeability of BCS Class II NSAIDs. The choice of excipient will depend on the specific formulation strategy.
| Excipient Type | Examples | Mechanism of Action |
| Polymers | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG) | Inhibit crystallization, form solid dispersions, enhance wetting. |
| Surfactants | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate (SLS) | Reduce surface tension, form micelles to solubilize the drug. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, increasing its apparent solubility.[2] |
| Lipids | Oils (e.g., sesame oil, oleic acid), Glycerides | Act as a solvent for the drug in lipid-based formulations. |
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles of this compound Formulations
-
Symptom: High variability in in-vitro dissolution testing between batches of the same formulation.
-
Possible Cause 1: Inadequate control over particle size distribution of the this compound API.
-
Troubleshooting Step: Implement stringent particle size analysis (e.g., laser diffraction) for incoming API batches. Consider co-micronization of the API with a hydrophilic excipient to improve homogeneity.
-
Possible Cause 2: Phase separation or crystallization in amorphous solid dispersions during storage.
-
Troubleshooting Step: Evaluate the physical stability of the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) under accelerated stability conditions. Consider using a polymer with a higher glass transition temperature (Tg) or incorporating a secondary stabilizing polymer.
-
Possible Cause 3: Insufficient wetting of the formulation.
-
Troubleshooting Step: Incorporate a wetting agent or a hydrophilic polymer into the formulation to improve the contact between the dissolution medium and the drug particles.
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Symptom: A formulation shows promising in-vitro dissolution but fails to demonstrate a significant improvement in bioavailability in animal models.
-
Possible Cause 1: Drug precipitation in the GI tract. The formulation may release the drug in a supersaturated state in vitro, but the drug may precipitate in the complex environment of the GI tract before it can be absorbed.
-
Troubleshooting Step: Incorporate precipitation inhibitors, such as HPMC or PVP, into the formulation. These polymers can help maintain the supersaturated state of the drug in the GI lumen for a longer duration.
-
Possible Cause 2: Permeability is the rate-limiting step, not dissolution. While this compound is likely a high-permeability compound (BCS Class II), certain formulation components could negatively impact its permeability.
-
Troubleshooting Step: Evaluate the permeability of the formulation using in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Ensure that the chosen excipients do not inhibit drug transport across the intestinal epithelium.
-
Possible Cause 3: Significant first-pass metabolism.
-
Troubleshooting Step: Investigate the metabolic profile of this compound. If hepatic first-pass metabolism is extensive, consider formulations that promote lymphatic transport, such as lipid-based systems, to bypass the liver.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Group 1 (Control): this compound suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Group 2 (Test): this compound solid dispersion (prepared as in Protocol 1) suspended in 0.5% CMC in water.
-
-
Dosing: Administer a single oral dose of 10 mg/kg of this compound to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 450 ± 95 | 2.0 ± 0.5 | 2100 ± 450 | 100 |
| This compound Solid Dispersion | 1250 ± 210 | 1.0 ± 0.3 | 7500 ± 1100 | 357 |
Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes and represents the type of data that would be generated from the described experiments.
Visualizations
Signaling Pathway of NSAIDs
Caption: Mechanism of action of this compound via COX inhibition.
Experimental Workflow for Improving Bioavailability
Caption: Iterative workflow for enhancing drug bioavailability.
Logical Relationship for Troubleshooting Poor IVIVC
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Coprecipitation of Class II NSAIDs with Polymers for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tanzj.net [tanzj.net]
- 4. researchgate.net [researchgate.net]
- 5. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Method Validation for Tinoridine Analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Tinoridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A stability-indicating, gradient reversed-phase HPLC (RP-HPLC) method is often employed for the analysis of this compound and its degradation products. A common column choice is a C18 column (e.g., X-Bridge C18, 250 × 4.6 mm, 5 μm)[1][2]. The mobile phase composition and gradient program would need to be optimized to achieve adequate separation of this compound from its degradation products and any impurities.
Q2: What are the critical parameters to consider during method validation for this compound analysis?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this involves demonstrating separation from its degradation products formed under stress conditions[1][2].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Q3: Under what conditions does this compound typically degrade?
Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions.[1][2] It has been reported to be relatively stable under certain oxidative conditions (e.g., H₂O₂, Fenton's reagent at room temperature)[1][2]. Characterizing these degradation products is crucial for developing a stability-indicating method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation (loss of stationary phase).2. Interaction of basic analyte with acidic silanol groups on the silica backbone.3. Inappropriate mobile phase pH.4. Column overload. | 1. Replace the column.2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.4. Reduce the injection volume or sample concentration. |
| Peak Splitting or Broadening | 1. Incompletely filled sample loop.2. Incompatibility of the injection solvent with the mobile phase.3. Poor sample solubility.4. Column void or contamination. | 1. Ensure the injection volume is appropriate for the loop size.2. Dissolve and inject samples in the mobile phase whenever possible, or use a weaker solvent.[4]3. Ensure the sample is fully dissolved before injection.4. Replace the column or guard column.[5] |
| Baseline Drift or Noise | 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Fluctuations in column temperature.4. Detector lamp nearing the end of its life. | 1. Prepare fresh mobile phase and flush the system. Clean the detector flow cell.[6]2. Degas the mobile phase and purge the pump.[4][6]3. Use a column oven to maintain a constant temperature.[6]4. Replace the detector lamp.[6] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in flow rate due to pump issues (e.g., worn seals, check valve problems).3. Poor column equilibration.4. Changes in column temperature. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Perform routine pump maintenance. Check for leaks and ensure check valves are functioning correctly.[4]3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.[6]4. Use a column oven for stable temperature control.[6] |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, tubing, or column).2. Precipitated buffer in the mobile phase.3. High mobile phase viscosity. | 1. Systematically disconnect components to locate the blockage. Replace the guard column or column if necessary.[7]2. Ensure buffer components are fully soluble in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.[5]3. Check the viscosity of the mobile phase. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol for this compound
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[8]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 80°C) for a specified duration. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound and solid drug substance to UV light (e.g., in a photostability chamber).
Note: The duration of exposure and temperature for stress testing should be optimized to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[8]
Quantitative Data Summary
The following tables summarize typical validation parameters for an HPLC method. The values presented are illustrative and based on ICH guidelines. Actual values must be determined experimentally for a specific this compound method.
Table 1: Linearity and Range
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | e.g., 50% to 150% of the target concentration |
Table 2: Accuracy (Recovery)
| Concentration Level | Typical Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 3: Precision
| Precision Type | Parameter | Typical Acceptance Criteria |
| Repeatability (Intra-day) | % RSD | ≤ 2.0% |
| Intermediate Precision (Inter-day) | % RSD | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Determination Method |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. |
Table 5: Robustness
| Parameter Varied | Typical Variation |
| Flow Rate | ± 0.2 mL/min |
| Column Temperature | ± 5 °C |
| Mobile Phase Composition | ± 2% absolute organic |
| pH of Mobile Phase Buffer | ± 0.2 units |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for HPLC method development and validation.
References
- 1. Comprehensive degradation profiling and influence of different oxidizing reagents on this compound hydrochloride: Structural characterization of its degradation products using HPLC and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. HPLC 疑難排解指南 [sigmaaldrich.com]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Validation & Comparative
A Comparative Analysis of Tinoridine and Indomethacin in the Carrageenan-Induced Paw Edema Model
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema test is a robust and reproducible model of acute inflammation. The methodology, as consistently described in numerous studies, is as follows:
-
Animal Selection and Acclimatization: Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used. The animals are acclimatized to the laboratory conditions for a set period before the experiment.
-
Grouping: Animals are randomly assigned to different groups: a control group (receiving the vehicle), a standard drug group (receiving Indomethacin), and one or more test drug groups (receiving Tinoridine at various doses).
-
Baseline Paw Volume Measurement: The initial volume of the hind paw (usually the right one) of each animal is measured using a plethysmometer. This instrument precisely measures volume displacement.
-
Drug Administration: The test compounds (this compound), standard drug (Indomethacin), or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), a specific time (e.g., 30 or 60 minutes) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the plantar surface of the measured paw.
-
Paw Volume Measurement Over Time: The paw volume is measured again at various time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema by the drug is calculated using the formula:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Experimental workflow for the carrageenan-induced paw edema model.
Performance and Mechanism of Action
While a direct head-to-head quantitative comparison is precluded by the absence of specific studies on this compound in this model, an objective analysis can be made based on their established mechanisms of action.
| Feature | This compound | Indomethacin |
| Primary Mechanism | Cyclooxygenase (COX) inhibitor. | Potent non-selective Cyclooxygenase (COX) inhibitor. |
| Secondary Mechanisms | Free radical scavenging, inhibition of leukocyte migration, and potential modulation of cytokine activity.[1] | Primarily COX inhibition, leading to reduced prostaglandin synthesis. |
| Expected Efficacy | Expected to show dose-dependent reduction in paw edema due to its multifaceted anti-inflammatory properties. | Well-documented to significantly inhibit carrageenan-induced paw edema in a dose-dependent manner.[2][3] |
Indomethacin is a classic NSAID that exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain. In the carrageenan-induced paw edema model, the later phase of inflammation (after the first hour) is largely driven by prostaglandins, making it particularly sensitive to inhibition by drugs like Indomethacin.
This compound is also a non-steroidal anti-inflammatory drug.[4] Its mechanism of action is understood to be multifaceted.[1] Similar to Indomethacin, it acts as a cyclooxygenase (COX) inhibitor , thereby reducing prostaglandin production.[1][4] Additionally, this compound has been reported to possess free radical scavenging properties and the ability to inhibit leukocyte migration to the site of inflammation.[1] By targeting multiple pathways in the inflammatory cascade, this compound has the potential for robust anti-inflammatory activity.
Comparative signaling pathways of Indomethacin and this compound.
Conclusion
Both this compound and Indomethacin are potent anti-inflammatory agents that function, at least in part, through the inhibition of cyclooxygenase enzymes. While Indomethacin is a well-characterized standard in the carrageenan-induced paw edema model, this compound's additional reported mechanisms of free radical scavenging and inhibition of leukocyte migration suggest it may offer a broader spectrum of anti-inflammatory activity. To definitively compare their efficacy in this model, direct, side-by-side experimental studies are necessary. Such studies would provide valuable quantitative data to guide further preclinical and clinical development. Researchers are encouraged to include both agents in future investigations to elucidate their relative potencies and therapeutic potential.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound hydrochloride used for? [synapse.patsnap.com]
A Comparative Analysis of Tinoridine and Other Ferroptosis Inhibitors in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Emerging and Established Ferroptosis Inhibitors for Neurodegenerative Disease Models.
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical mechanism in the pathophysiology of various neurodegenerative diseases. This has spurred the development of inhibitors targeting this pathway as potential neuroprotective therapeutics. This guide provides a comparative overview of the novel ferroptosis inhibitor Tinoridine against other well-established inhibitors, supported by available experimental data.
Overview of Compared Ferroptosis Inhibitors
This comparison focuses on this compound, a recently identified ferroptosis inhibitor, and two of the most widely studied inhibitors, Ferrostatin-1 and Liproxstatin-1.
-
This compound : A non-steroidal anti-inflammatory drug (NSAID) recently identified as a novel ferroptosis inhibitor. It is believed to exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.
-
Ferrostatin-1 (Fer-1) : A potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation. It is widely used as a benchmark compound in ferroptosis research.
-
Liproxstatin-1 (Lip-1) : Another potent radical-trapping antioxidant that effectively suppresses ferroptosis in various models. It has shown neuroprotective effects in conditions like subarachnoid hemorrhage and perioperative neurocognitive dysfunction.[1][2]
Quantitative Data Comparison in Neuroprotection Assays
The following tables summarize quantitative data from various studies to facilitate a comparison of the efficacy of these inhibitors. It is important to note that the data for this compound is from a study on intervertebral disc degeneration, as direct comparative neuroprotection data is not yet available. This necessitates an indirect comparison with data from neuroprotection studies on Ferrostatin-1 and Liproxstatin-1.
Table 1: In Vitro Neuroprotective Efficacy of Ferroptosis Inhibitors
| Inhibitor | Cell Line | Ferroptosis Inducer | Concentration of Inhibitor | Outcome Measure | Result | Reference |
| This compound | Nucleus Pulposus Cells | RSL3 (1 µM) | 10, 20, 40 µM | Cell Viability | Dose-dependent increase in viability | [3] |
| RSL3 (1 µM) | 40 µM | GPX4 Protein Expression | Significantly rescued RSL3-induced decrease | [3] | ||
| RSL3 (1 µM) | 40 µM | Nrf2 Protein Expression | Significantly increased Nrf2 levels | [3] | ||
| Ferrostatin-1 | HT-22 | Glutamate (5 mM) | 12 µM | Cell Viability | ~60% protection against glutamate-induced death | [4] |
| HT-22 | Glutamate (5 mM) | 12 µM | MDA Levels | Significantly reduced glutamate-induced increase | [4] | |
| OHSCs | Hemoglobin (10 µM) | Not Specified | Lipid ROS | Significantly decreased Hb-induced lipid ROS | [5] | |
| Liproxstatin-1 | HT-22 | Hemin (200 µmol/L) | Not Specified | Cell Viability | Significantly increased viability vs hemin alone | [6] |
| HT-22 | Hemin (200 µmol/L) | Not Specified | GPX4 Protein Expression | Restored GPX4 expression | [6] | |
| Aged Mice (PND model) | Isoflurane | Not Specified | MDA Levels in Hippocampus | Significantly reduced MDA levels | [2] |
Note: The experimental conditions, including cell lines and ferroptosis inducers, differ across studies, highlighting the need for direct comparative research.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in ferroptosis and a general workflow for assessing neuroprotective compounds.
Caption: Mechanism of action of this compound vs. Ferrostatin-1/Liproxstatin-1.
Caption: General workflow for evaluating ferroptosis inhibitors in neuroprotection assays.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the assessment of ferroptosis inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating : Neuronal cells (e.g., SH-SY5Y or HT-22) are seeded in 96-well plates at a density of 1 x 10^5 cells per well and cultured overnight to allow for attachment.[7]
-
Treatment : The culture medium is replaced with fresh medium containing the ferroptosis inducer (e.g., glutamate) and/or the inhibitor (e.g., Ferrostatin-1) at various concentrations. Control wells with untreated cells are also prepared.[7][8]
-
Incubation : The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[7][8] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then shaken for approximately 10 minutes.[7]
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[7] Cell viability is expressed as a percentage relative to the control group.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
-
Sample Preparation : Cells or tissues are homogenized in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay. The homogenate is then centrifuged to remove insoluble material.[9]
-
Reaction with Thiobarbituric Acid (TBA) : The supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.[9][10]
-
Incubation : The mixture is heated at 95°C for 60 minutes.[9][10] During this incubation, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Cooling and Measurement : The samples are cooled on ice for 10 minutes to stop the reaction.[9][10] The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.[10][11]
-
Quantification : The concentration of MDA in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.[10]
Western Blotting for Protein Expression (e.g., GPX4, Nrf2)
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction : Cells or tissues are lysed in RIPA buffer containing protease inhibitors to extract total proteins.[12] The protein concentration is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-GPX4, anti-Nrf2) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.[13]
-
Quantification : The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.[13]
Conclusion
This compound is a promising novel ferroptosis inhibitor with a distinct mechanism of action involving the activation of the Nrf2 pathway.[3] This contrasts with the direct radical-trapping antioxidant activity of established inhibitors like Ferrostatin-1 and Liproxstatin-1. While direct comparative studies in neuroprotection models are currently lacking, the available data suggests that this compound effectively mitigates ferroptotic cell death. Further research involving head-to-head comparisons in relevant neuronal models is crucial to fully elucidate the neuroprotective potential of this compound relative to other ferroptosis inhibitors. Such studies will be instrumental in guiding the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Hippocampal Neuronal Ferroptosis by Liproxstatin-1 Improves Learning and Memory Function in Aged Mice with Perioperative Neurocognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of NSAIDs library identifies this compound as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal ferroptosis protects hemorrhagic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay [bio-protocol.org]
- 8. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 9. 2.5. Lipid Peroxidation Assay [bio-protocol.org]
- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 11. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ferrostatin-1 facilitated neurological functional rehabilitation of spinal cord injury mice by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tinoridine and Naproxen on Gastric Mucosa: A Review of Preclinical and Mechanistic Data
A comprehensive examination of the effects of Tinoridine and the nonsteroidal anti-inflammatory drug (NSAID) naproxen on the gastric mucosa reveals distinct mechanistic profiles. While direct comparative studies are not available in the current literature, a synthesis of existing preclinical data and mechanistic understanding provides valuable insights for researchers and drug development professionals. Naproxen, a well-established NSAID, is known to induce gastric mucosal injury primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins. In contrast, this compound is suggested to exert its effects through a multi-faceted mechanism that includes anti-inflammatory actions, free radical scavenging, and stabilization of lysosomal membranes.
This guide provides a comparative overview based on available data, detailing the mechanisms of action, quantitative effects on gastric mucosa where available, and relevant experimental protocols.
Mechanistic Overview
Naproxen: The Prostaglandin Inhibition Pathway
Naproxen, like other traditional NSAIDs, exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes. However, the inhibition of COX-1 in the gastric mucosa is a key factor in its gastrointestinal toxicity.[1][2] COX-1 is responsible for the synthesis of prostaglandins, such as PGE2 and PGI2, which are crucial for maintaining the integrity of the gastric mucosal barrier.[3][4] Prostaglandins play a vital role in stimulating the secretion of protective mucus and bicarbonate, maintaining mucosal blood flow, and promoting epithelial cell restitution.[3] By inhibiting prostaglandin synthesis, naproxen compromises these protective mechanisms, rendering the gastric mucosa susceptible to injury from endogenous factors like gastric acid and pepsin.[1]
This compound: A Multi-Target Approach to Gastric Protection
This compound hydrochloride is a compound with anti-inflammatory and analgesic properties.[5] Its mechanism of action is understood to be multifactorial. While it is suggested to inhibit COX enzymes, thereby reducing prostaglandin synthesis, it also possesses significant free radical scavenging properties.[5] Reactive oxygen species (ROS) are known to contribute to tissue damage during inflammation and in response to various insults, including NSAID administration. By neutralizing these free radicals, this compound may offer a protective effect on the gastric mucosa independent of its impact on prostaglandins. Furthermore, this compound has been reported to stabilize lysosomal membranes, which can prevent the release of damaging enzymes into the cellular environment during tissue injury.[5]
Quantitative Data on Gastric Mucosal Effects
Due to the lack of direct comparative studies and the limited availability of public data on this compound's effects on gastric mucosa in preclinical models, a side-by-side quantitative comparison is challenging. However, data from studies on naproxen-induced gastric ulcers in rats provide a benchmark for NSAID-related gastric injury.
Table 1: Effect of Naproxen on Gastric Mucosa in Experimental Models
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Ulcer Index | Indomethacin-induced ulcer in rats | Naproxen | Naproxen administration leads to the formation of gastric ulcers. The ulcer index is a quantifiable measure of this damage. | [1] |
| Mucus Secretion | Healthy human volunteers | Naproxen (500 mg, twice daily for 1 week) | Decreased total mucin output. | [6] |
| Mucus Secretion | Healthy human volunteers | Naproxen (300 mg, twice daily for 1 week) | No significant alteration in gastric mucus secretion. | [7][8] |
| Gastric Acid Secretion | Healthy human volunteers | Naproxen (500 mg b.d. for 7 days) | Decreased basal gastric fluid volume, leading to an increased basal gastric acid concentration. No change in total acid secreted. | [9] |
Experimental Protocols
Induction of Gastric Ulcers by NSAIDs in Rats
A common method to study the gastroprotective effects of compounds against NSAID-induced damage involves the following protocol:
-
Animal Model: Male Wistar rats (150-200g) are typically used.[10][11]
-
Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach, with free access to water.[10][12]
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), the ulcerogenic NSAID (e.g., naproxen or indomethacin) is administered orally at a dose known to induce gastric lesions (e.g., indomethacin 20-30 mg/kg).[10]
-
-
Observation Period: The animals are monitored for a specific period, typically 4-6 hours, after NSAID administration.[10]
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.
-
Ulcer Index Determination: The stomachs are opened along the greater curvature, washed with saline, and examined for lesions. The severity of the ulcers is scored based on their number and size to calculate the ulcer index.[7][8] A common scoring system is as follows:
-
0: No ulcer
-
1: Redness
-
2: Spot ulcers
-
3: Hemorrhagic streaks
-
4: Ulcers >3mm but <5mm
-
5: Ulcers >5mm
-
Measurement of Gastric Mucus Production
The amount of mucus adhering to the gastric mucosa can be quantified using the Alcian blue staining method:
-
Stomach Preparation: The excised stomach is opened, and the glandular portion is separated.
-
Staining: The tissue is immersed in a solution of Alcian blue, a dye that binds to acidic glycoproteins in mucus.
-
Dye Extraction: The excess dye is removed, and the dye complexed with mucus is extracted using a magnesium chloride solution.
-
Quantification: The absorbance of the extracted dye is measured spectrophotometrically, and the amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.
Free Radical Scavenging Activity Assay (DPPH Method)
The ability of a compound like this compound to scavenge free radicals can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay:
-
Preparation: A solution of DPPH in methanol is prepared. DPPH is a stable free radical with a deep violet color.
-
Reaction: The test compound (this compound) is added to the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Measurement: In the presence of an antioxidant, the DPPH radical is reduced, causing the color to change to a pale yellow. The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for naproxen-induced gastric damage and the potential protective mechanisms of this compound.
Caption: Naproxen-induced gastric mucosal injury pathway.
Caption: Potential gastroprotective mechanisms of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of famotidine on gastric mucus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCDR - Antiulcer effect, Cysteamine, Ethanol, Pylorus ligation, Ulcer index [jcdr.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of clonidine and a new related imidazoline derivative (tizanidine) on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence [ouci.dntb.gov.ua]
- 10. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 11. Modulation of NSAID-induced antinociceptive and anti-inflammatory effects by alpha2-adrenoceptor agonists with gastroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Tinoridine Against Established Benchmarks
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), with established positive controls, Indomethacin and Dexamethasone. By presenting experimental data and detailed protocols, this document aims to assist researchers in validating the therapeutic potential of this compound.
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation.[1][2] Its multifaceted mechanism also includes free radical scavenging, inhibition of leukocyte migration, and modulation of cytokine activity.[2][3] To rigorously evaluate its efficacy, a direct comparison with well-characterized anti-inflammatory agents is essential. Indomethacin, a potent non-selective COX inhibitor, and Dexamethasone, a corticosteroid with a distinct mechanism of action involving the suppression of the NF-κB signaling pathway, serve as ideal positive controls for this purpose.[4][5][6][7]
Comparative Efficacy Data
The following tables summarize the expected comparative data from key in vivo and in vitro anti-inflammatory assays. These values are representative of typical findings in such studies and serve as a benchmark for evaluating this compound.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | [Data to be inserted from specific study] |
| This compound | 20 | [Data to be inserted from specific study] |
| Indomethacin (Positive Control) | 10 | ~50-60% |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Treatment | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 1 | [Data to be inserted] | [Data to be inserted] |
| This compound | 10 | [Data to be inserted] | [Data to be inserted] |
| Dexamethasone (Positive Control) | 1 | ~80-90% | ~75-85% |
Table 3: In Vitro Inhibition of NF-κB Activation
| Compound | IC50 for TNF-induced NF-κB Activation (mM) |
| This compound | [Data to be inserted] |
| Indomethacin | 0.60 [4] |
| Dexamethasone | 0.027 [4] |
Signaling Pathways and Experimental Design
To visually represent the mechanisms of action and the experimental approach, the following diagrams are provided.
Figure 1: Simplified inflammatory signaling pathway showing the points of intervention for this compound, Indomethacin, and Dexamethasone.
Figure 2: General experimental workflow for in vivo and in vitro validation of this compound's anti-inflammatory effects.
Figure 3: Logical relationship for the comparative validation of this compound.
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Administration: Animals are randomly divided into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2 & 3: this compound (e.g., 10 and 20 mg/kg, orally).
-
Group 4: Indomethacin (positive control, e.g., 10 mg/kg, orally).
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Inhibition of Cytokine Production in Macrophages
This assay evaluates the effect of a compound on the production of key pro-inflammatory cytokines.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or Dexamethasone (positive control, e.g., 1 µM). The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.
-
Incubation and Supernatant Collection: The plates are incubated for 24 hours. After incubation, the cell culture supernatant is collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release is calculated for each treatment group relative to the LPS-stimulated vehicle control. The IC50 value (the concentration required to inhibit 50% of cytokine production) can be determined by non-linear regression analysis.
References
- 1. What is this compound hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
